![molecular formula C17H19N3O2S B11138888 1-(2-methoxyethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-3-carboxamide](/img/structure/B11138888.png)
1-(2-methoxyethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxyethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-3-carboxamide is a complex organic compound that features an indole core structure substituted with a methoxyethyl group and a thiazolyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be employed to achieve high-quality products .
Chemical Reactions Analysis
Amide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
Condition | Products | Applications |
---|---|---|
6M HCl, reflux, 8 hours | 1-(2-Methoxyethyl)-1H-indole-3-carboxylic acid + 2-(1,3-thiazol-2-yl)ethylamine | Precursor for derivatives |
10% NaOH, reflux, 6 hours | Same as above | Bioactivity modulation |
Spectroscopic Confirmation : IR shows loss of amide I band (~1650 cm⁻¹) and emergence of carboxylic acid O–H stretch (~2500–3300 cm⁻¹) .
Thiazole Ring Modifications
The thiazole moiety participates in:
-
Electrophilic Substitution : Bromination at C5 using NBS in DMF (yield: ~60%).
-
Coordination Chemistry : Forms complexes with transition metals (e.g., Zn²⁺, Cu²⁺) via N,S-chelation, enhancing antimicrobial activity.
Hydrazide Formation
Reaction with hydrazine hydrate introduces hydrazide functionality:
Reagent | Conditions | Product |
---|---|---|
NH₂NH₂·H₂O (excess) | EtOH, reflux, 4 hours | N'-(2-(1,3-Thiazol-2-yl)ethyl)indole-3-carbohydrazide |
Application : Intermediate for Schiff base or heterocyclic derivatives with enhanced bioactivity .
Methoxyethyl Group Reactions
-
Ether Cleavage : Treatment with BBr₃ in DCM (–78°C → RT) removes the methoxy group, yielding a hydroxylated analog .
-
Oxidation : TEMPO/NaClO₂ converts the methoxyethyl side chain to a carboxylic acid.
Mechanistic Studies
-
Kinase Inhibition : The thiazole and indole rings interact with ATP-binding pockets of kinases (e.g., EGFR, VEGFR) via π-π stacking and H-bonding, confirmed by molecular docking.
-
Metabolic Stability : Cytochrome P450-mediated oxidation of the methoxyethyl group (major metabolic pathway) .
Polymer-Supported Derivatives
Immobilization on Merrifield resin via amide linkage enables use in combinatorial libraries .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer properties of thiazole and indole derivatives. For instance, a series of thiazolyl-indole-2-carboxamide derivatives demonstrated significant cytotoxicity against various cancer cell lines, with some compounds showing IC50 values as low as 6.10 μM against MCF-7 breast cancer cells . The multitarget action of these compounds is attributed to their ability to inhibit multiple signaling pathways involved in cancer progression.
Case Study: Thiazolyl-Indole Derivatives
A notable study synthesized a range of thiazolyl-indole derivatives, which were evaluated for their anticancer activity. The results indicated that certain derivatives exhibited exceptional cytotoxicity, suggesting that the combination of indole and thiazole structures can lead to enhanced therapeutic efficacy against cancer .
Compound ID | Structure | IC50 (μM) | Cancer Cell Line |
---|---|---|---|
6i | Indole-Thiazole | 6.10 ± 0.4 | MCF-7 |
6v | Indole-Thiazole | 6.49 ± 0.3 | MCF-7 |
Antimicrobial Applications
In addition to anticancer properties, the compound also shows promise as an antimicrobial agent. Research has demonstrated that certain derivatives of indole and thiazole possess significant antimicrobial activity against various pathogens. For example, a study focused on synthesizing N-[2-(2-{2-(acetylamino)phenylacetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides found that these compounds exhibited notable antimicrobial properties .
Case Study: Antimicrobial Activity
The antimicrobial evaluation of synthesized compounds revealed varying degrees of effectiveness against different microbial strains. The structural modifications involving indoles and thiazoles were crucial in enhancing the activity profile.
Compound ID | Microbial Strain | Zone of Inhibition (mm) |
---|---|---|
5a | E. coli | 15 |
5b | S. aureus | 18 |
Mechanistic Insights
The mechanism of action for these compounds often involves the inhibition of key enzymes or receptors associated with cancer progression or microbial growth. The presence of both indole and thiazole rings facilitates interactions with biological targets through hydrogen bonding and hydrophobic interactions, which are critical for their bioactivity.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-methoxyethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-3-carboxamide hydrochloride
- 2-(2-benzothiazolyl)acetic acid ethyl ester
- (2-methoxyethyl)[1-(1,3-thiazol-2-yl)ethyl]amine hydrochloride
Uniqueness
This compound is unique due to its specific substitution pattern on the indole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
1-(2-methoxyethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H22N4OS
- Molecular Weight : 306.4 g/mol
Biological Activities
Research has suggested various biological activities associated with this compound:
1. Antimicrobial Activity
Studies indicate that compounds containing thiazole and indole moieties exhibit significant antimicrobial properties. The thiazole ring is known for its ability to disrupt microbial cell walls, making this compound a candidate for further investigation in treating bacterial infections .
2. Anti-inflammatory Effects
The indole derivatives have been reported to possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines, which are crucial in inflammatory responses. This suggests potential therapeutic applications in conditions like arthritis and other inflammatory diseases .
3. Anticancer Potential
There is emerging evidence that indole-based compounds can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of cell cycle regulators. The presence of the thiazole group may enhance this activity through synergistic effects .
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and inflammation.
- Receptor Modulation : It could interact with various receptors (e.g., serotonin receptors), influencing neurotransmitter release and cellular signaling pathways.
- DNA Interaction : There is potential for this compound to intercalate DNA, leading to disruptions in replication and transcription processes.
Case Studies
Several studies have highlighted the efficacy of similar compounds:
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of thiazole-containing indoles against a panel of bacterial strains. The results demonstrated that these compounds had minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Anti-inflammatory Activity
In an animal model of induced inflammation, administration of the compound resulted in a significant reduction in swelling and pain compared to control groups. This suggests its potential utility in treating inflammatory disorders .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-methoxyethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-3-carboxamide?
Methodology :
- Palladium-Catalyzed Coupling : Adapt procedures from palladium-catalyzed aminoalkynylation ( ). Start with indole-2-carboxylic acid derivatives, activate with reagents like SOCl₂ to form acid chlorides, and couple with thiazole-ethylamine using Pd catalysts (e.g., Pd(PPh₃)₄) under inert conditions.
- Microwave-Assisted Synthesis : Optimize reaction time and yield using microwave irradiation (30–60 minutes at 100–120°C) for steps like cyclization or amide bond formation, as demonstrated for similar heterocycles ().
- Stepwise Functionalization : First introduce the 2-methoxyethyl group to the indole nitrogen via alkylation, followed by carboxamide coupling with 2-(thiazol-2-yl)ethylamine using EDC/HOBt or DCC as coupling agents ().
Key Characterization : Confirm intermediates via TLC and final product purity by HPLC (>95%).
Q. How is structural characterization performed for this compound?
Methodology :
- Spectroscopic Analysis :
- Elemental Analysis : Validate molecular formula (C₁₇H₂₀N₄O₂S) with ≤0.3% deviation from theoretical C, H, N values ( ).
- Mass Spectrometry : Use HRMS (ESI+) to verify [M+H]⁺ at m/z 345.1382 (calculated).
Advanced Research Questions
Q. What in silico strategies predict the biological targets and binding modes of this compound?
Methodology :
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., kinase domains, GPCRs). Use crystal structures from the PDB (e.g., 5L7H for thiazole-binding enzymes). Key interactions: thiazole sulfur with hydrophobic pockets, indole-carboxamide hydrogen bonds ().
- Pharmacophore Modeling : Generate a model emphasizing the methoxyethyl group’s role in solubility and thiazole’s π-π stacking potential ().
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).
Q. How to design structure-activity relationship (SAR) studies for this compound?
Methodology :
- Substituent Variation :
- Thiazole Modifications : Replace thiazole with oxazole or pyridine to assess electronic effects on binding ().
- Methoxyethyl Chain : Shorten to ethoxy or replace with PEG-like chains to study solubility-bioactivity trade-offs ().
- Biological Assays :
- In Vitro Testing : Screen analogs against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values.
- Enzyme Inhibition : Test against tyrosine kinases (e.g., EGFR) using fluorescence-based assays ().
Q. What are the challenges in evaluating its pharmacokinetics (PK) and metabolic stability?
Methodology :
- Solubility Assessment : Use shake-flask method (pH 7.4 PBS) with HPLC quantification. Compare with LogP predictions (e.g., ClogP ~2.8).
- Microsomal Stability : Incubate with liver microsomes (human/rat), monitor parent compound depletion via LC-MS/MS. Calculate half-life (t₁/₂ < 30 min indicates high clearance) ().
- Metabolite ID : Use high-resolution LC-MSⁿ to detect phase I/II metabolites (e.g., hydroxylation at indole C5 or thiazole S-oxidation).
Q. How to resolve contradictions in biological activity data across studies?
Methodology :
- Assay Standardization : Replicate studies using consistent cell lines (e.g., ATCC-validated HeLa) and protocols (e.g., serum-free media for 24-h exposure).
- Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended targets contributing to pleiotropic effects ( ).
- Dose-Response Curves : Perform 8-point dilution series (1 nM–100 µM) to rule out assay artifacts (e.g., cytotoxicity at high concentrations).
Properties
Molecular Formula |
C17H19N3O2S |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]indole-3-carboxamide |
InChI |
InChI=1S/C17H19N3O2S/c1-22-10-9-20-12-14(13-4-2-3-5-15(13)20)17(21)19-7-6-16-18-8-11-23-16/h2-5,8,11-12H,6-7,9-10H2,1H3,(H,19,21) |
InChI Key |
BUGBOEUONRQWPS-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)C(=O)NCCC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.